molecular formula C16H17F3N4O B12265702 2-({1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methoxy)pyrazine

2-({1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methoxy)pyrazine

Cat. No.: B12265702
M. Wt: 338.33 g/mol
InChI Key: MJZVBUJQGGBJMJ-UHFFFAOYSA-N
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Description

2-({1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methoxy)pyrazine is a complex organic compound that features a pyrazine ring substituted with a methoxy group and a piperidine ring The piperidine ring is further substituted with a pyridine ring containing a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methoxy)pyrazine typically involves multiple steps, starting from commercially available precursorsThe final step involves the coupling of the pyrazine ring with the piperidine derivative under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

2-({1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methoxy)pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

2-({1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methoxy)pyrazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-({1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methoxy)pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and other substituents play a crucial role in determining the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine
  • 4-Amino-2-(trifluoromethyl)pyridine
  • 1-[2-(Trifluoromethyl)pyridin-4-yl]piperazine

Uniqueness

2-({1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methoxy)pyrazine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H17F3N4O

Molecular Weight

338.33 g/mol

IUPAC Name

2-[[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methoxy]pyrazine

InChI

InChI=1S/C16H17F3N4O/c17-16(18,19)13-1-2-14(22-9-13)23-7-3-12(4-8-23)11-24-15-10-20-5-6-21-15/h1-2,5-6,9-10,12H,3-4,7-8,11H2

InChI Key

MJZVBUJQGGBJMJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1COC2=NC=CN=C2)C3=NC=C(C=C3)C(F)(F)F

Origin of Product

United States

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